Ginkgetin
Overview
Description
Ginkgetin is a natural non-toxic biflavone, first isolated from the leaves of Ginkgo biloba . It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, anti-adipogenic, and neuroprotective activities . It combats cancer progression by arresting cell cycle, inducing apoptosis, stimulating autophagy, and targeting many deregulated signaling pathways .
Synthesis Analysis
Ginkgetin was first synthesized 60 years ago together with isoginkgetin via Ullmann coupling . It can also be synthesized from amentoflavone by demethylation with hexadecyl tributylphosphonium bromide in refluxing hydrogen bromide for 60–72 h .Molecular Structure Analysis
Ginkgetin is a flavonoid dimer, a 7,4′-dimethyl ether derivative of the apigenin dimer amentoflavone . Its molecular structure was first described after it was isolated from the leaves of Ginkgo biloba .Chemical Reactions Analysis
Ginkgetin is a derivative of amentoflavone with two methoxy groups (7,4′-dimethylamentoflavone) . Methylation of flavonoids leads to a change in the pharmacological and biochemical properties of the methylated compound compared to its parent compound .Physical And Chemical Properties Analysis
Ginkgetin has a molecular formula of C32H22O10 and a molecular weight of 566.51 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Anticancer Activity
Ginkgetin has been the focus of scientific attention as a possible effective anticancer agent . It has shown effectiveness against prostate cancer, renal cell carcinoma, osteosarcoma, and small cell lung cancer .
Neuroprotective Activity
Ginkgetin has beneficial effects on neurological diseases . It has been shown to have neuroprotective effects in in vitro and in vivo animal studies .
Anti-inflammatory Activity
Ginkgetin has been shown to have anti-inflammatory effects . Topical application of ginkgetin to the ear of mice inhibited ear edema, prostaglandin E2 production, and reduced epidermal hyperplasia .
Effects on Metabolism and Cardiovascular Health
Ginkgetin has potential effects on metabolism and cardiovascular health . It has been shown to have anti-atherosclerosis and hepatoprotective effects .
Antiviral Activity
Ginkgetin has potential antiviral effects . More research is needed to fully understand its antiviral properties.
Antibacterial, Antifungal, and Antiparasitic Activity
Ginkgetin has potential antibacterial, antifungal, and antiparasitic effects . Further studies are required to confirm these effects and understand the underlying mechanisms.
Toxicology, Safety, and Drug Interaction
The toxicology, safety, and potential drug interactions of Ginkgetin are also important areas of research . Understanding these aspects is crucial for assessing the feasibility of its use in various applications.
Mechanism of Action
Ginkgetin combats cancer progression by arresting cell cycle, inducing apoptosis, stimulating autophagy, and targeting many deregulated signaling pathways such as JAK/STAT and MAPKs . It also halts inflammation mediators like interleukins, iNOS, COX-2, PGE2, NF-κB, and acts as an inhibitor of PLA2 .
Safety and Hazards
properties
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFCFBUSLAEIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197416 | |
Record name | Ginkgetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginkgetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ginkgetin | |
CAS RN |
481-46-9 | |
Record name | Ginkgetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginkgetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginkgetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GINKGETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5EZW8269 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ginkgetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
350 °C | |
Record name | Ginkgetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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